8-iso-15-keto Prostaglandin F2beta

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

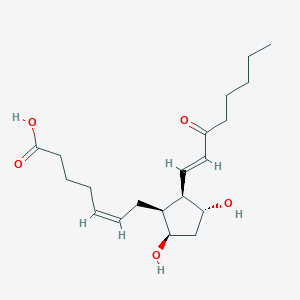

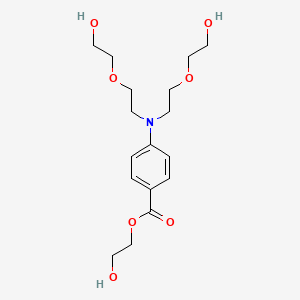

8-iso-15-keto Prostaglandin F2beta is a potential metabolite of 8-Iso PGF2beta via the 15-hydroxy-PG dehydrogenase pathway . It is an isomer of PGF2α of non-enzymatic origin and can be produced by free radical peroxidation of arachidonic acid . It exhibits very weak contraction of human umbilical vein artery and does not promote aggregation of human whole blood .

Molecular Structure Analysis

The molecular formula of 8-iso-15-keto Prostaglandin F2beta is C20H32O5 . The InChI string isInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18+,19+/m0/s1 . Chemical Reactions Analysis

8-iso-15-keto Prostaglandin F2beta is a potential metabolite of 8-Iso PGF2beta via the 15-hydroxy-PG dehydrogenase pathway .科学的研究の応用

General Overview

“8-iso-15-keto Prostaglandin F2beta” is an isomer of PGF2alpha of non-enzymatic origin, produced by free radical peroxidation of arachidonic acid. It exhibits very weak contraction of human umbilical vein artery and does not promote aggregation of human whole blood. It has been observed to moderately contract both canine and porcine pulmonary veins, although this effect is weaker compared to other isoprostanes .

Potential Metabolic Pathway

This compound is a potential metabolite of 8-iso PGF2beta via the 15-hydroxy PG dehydrogenase pathway .

Proteomics Research

It is available for purchase as a product for proteomics research, indicating its use in protein studies and possibly in understanding protein-related functions or diseases .

Safety and Hazards

作用機序

Target of Action

It is a potential metabolite of 8-iso prostaglandin f2beta (8-iso pgf2beta), which is known to exhibit weak contraction of human umbilical vein artery .

Mode of Action

It is suggested that it might have similar effects as its precursor, 8-iso PGF2beta, which moderately contracts both the canine and porcine pulmonary vein .

Biochemical Pathways

8-iso-15-keto Prostaglandin F2beta is a potential metabolite of 8-iso PGF2beta via the 15-hydroxy Prostaglandin dehydrogenase pathway . This pathway involves the oxidation of 15-hydroxy group in Prostaglandins.

特性

IUPAC Name |

(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLJEILMPWPILA-WZDCOHRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025580 |

Source

|

| Record name | (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-iso-15-keto Prostaglandin F2beta | |

CAS RN |

1621482-36-7 |

Source

|

| Record name | (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)

![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)

![[4-Bromo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B569945.png)

![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)

![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)